molecular formula C24H22N2O4S2 B2831460 N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 900004-80-0

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2831460
CAS No.: 900004-80-0
M. Wt: 466.57
InChI Key: SCVHQVQHWMCTPI-UHFFFAOYSA-N
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Description

“N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine .


Synthesis Analysis

The synthesis of this compound involves the use of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . The detailed synthesis process is not available in the retrieved sources.

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study described new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide, show potential in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

  • Substituted Indazole Derivatives : Compounds like this compound have been synthesized and evaluated for antitumor activity. Some derivatives exhibited significant antiproliferative and apoptotic activities against human tumor cell lines, suggesting their potential as antitumor agents (Abbassi et al., 2014).

Anticonvulsant and Neuroprotective Effects

  • Anticonvulsant Derivatives : A series of N-(substituted benzothiazol-2-yl)amide derivatives have been synthesized, including this compound, and evaluated for anticonvulsant and neuroprotective effects. Some compounds showed promising results, suggesting potential applications in epilepsy treatment and neuroprotection (Hassan, Khan, & Amir, 2012).

Antimicrobial Activity

  • Benzothiazole-Piperazinesulfonamide Conjugates : Studies have synthesized and evaluated benzothiazole derivatives like this compound for their antimicrobial activities. These compounds showed promising antibacterial and antiacetylcholinesterase activities, indicating potential in developing new antimicrobial agents (Rao et al., 2019).

Antiviral Potential

  • Advanced Generation Derivatives for Anti-HBV : Recent research has focused on the modification of compounds like this compound for potential anti-HBV (Hepatitis B Virus) activity. These derivatives have shown promising results in inhibiting HBV, suggesting a pathway for developing new antiviral agents (Huang et al., 2016).

Mechanism of Action

The mechanism of action of this compound appears to involve the regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . This compound has been found to induce G2/M cell cycle arrest and alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-30-19-12-13-21-22(16-19)31-24(25-21)26(17-18-8-4-2-5-9-18)23(27)14-15-32(28,29)20-10-6-3-7-11-20/h2-13,16H,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVHQVQHWMCTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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